molecular formula C10H13ClN2O3 B7855864 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride

2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride

Cat. No. B7855864
M. Wt: 244.67 g/mol
InChI Key: GJWHYLMRHVHKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 3-oxo-3-phenylpropanenitrile, which is then reduced to 3-amino-3-phenylpropanenitrile. This compound is then reacted with benzo[d][1,3]dioxole-5-carboxaldehyde to form 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide, which is then converted to its hydrochloride salt form using hydrochloric acid.

Starting Materials
2-nitrobenzaldehyde, ethyl acetoacetate, sodium ethoxide, benzo[d][1,3]dioxole-5-carboxaldehyde, ammonium chloride, hydrochloric acid

Reaction
Step 1: React 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-oxo-3-phenylpropanenitrile., Step 2: Reduce 3-oxo-3-phenylpropanenitrile using ammonium chloride to form 3-amino-3-phenylpropanenitrile., Step 3: React 3-amino-3-phenylpropanenitrile with benzo[d][1,3]dioxole-5-carboxaldehyde in the presence of acetic acid to form 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide., Step 4: Convert 2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide to its hydrochloride salt form using hydrochloric acid.

properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8;/h1-3H,4-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWHYLMRHVHKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride

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